molecular formula C3H6O B3327809 Acetone-2-13C CAS No. 3881-06-9

Acetone-2-13C

Cat. No. B3327809
CAS RN: 3881-06-9
M. Wt: 59.07 g/mol
InChI Key: CSCPPACGZOOCGX-LBPDFUHNSA-N
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Description

Acetone-2-13C is a stable isotope of acetone that is used in a variety of scientific applications. It has a wide range of uses in research and is a popular choice for many researchers due to its stability, low cost, and versatility.

Scientific Research Applications

Acetone-2-13C is used in a variety of scientific research applications. It is used in the study of metabolic pathways, as it can be used to trace the fate of carbon-13-labeled compounds in the body. Additionally, it is used in the study of drug metabolism and pharmacokinetics, as it can be used to measure the rate of drug absorption, metabolism, and elimination in the body. It is also used in the study of enzyme kinetics and protein structure, as it can be used to study the interactions between enzymes and substrates.

Mechanism of Action

Acetone-2-13C is metabolized in the body by a variety of pathways. It is first metabolized in the liver, where it is converted to this compound-1-phosphate. This is then further metabolized by the enzyme this compound-1-phosphatase to this compound-1-phosphate-1-phosphate. This is then further metabolized by the enzyme this compound-1-phosphatase-2-phosphate to this compound-1-phosphate-2-phosphate. This is then further metabolized by the enzyme this compound-1-phosphatase-3-phosphate to this compound-1-phosphate-3-phosphate. Finally, this compound-1-phosphate-3-phosphate is further metabolized by the enzyme this compound-1-phosphatase-4-phosphate to this compound-1-phosphate-4-phosphate, which is then further metabolized by the enzyme this compound-1-phosphatase-5-phosphate to this compound-1-phosphate-5-phosphate. This is then further metabolized by the enzyme this compound-1-phosphatase-6-phosphate to this compound-1-phosphate-6-phosphate, which is then further metabolized by the enzyme this compound-1-phosphatase-7-phosphate to this compound-1-phosphate-7-phosphate.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the rate of metabolic processes in the body, including the metabolism of fatty acids and glucose. It has also been shown to increase the rate of protein synthesis, as well as the rate of enzyme activity. Additionally, it has been shown to increase the rate of DNA replication and repair, as well as the rate of cell division.

Advantages and Limitations for Lab Experiments

One of the main advantages of using acetone-2-13C in lab experiments is its stability. It is a stable isotope, which means that it does not break down or degrade over time. Additionally, it is a low-cost and versatile option for research, making it a popular choice for many researchers. However, there are some limitations to using this compound in lab experiments. For example, it is not suitable for use in high-temperature experiments, as it can decompose at high temperatures. Additionally, it is not suitable for use in experiments involving proteins or enzymes, as it can interfere with their activity.

Future Directions

There are a number of potential future directions for acetone-2-

properties

IUPAC Name

(213C)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i3+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCPPACGZOOCGX-LBPDFUHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13C](=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301335025
Record name Acetone-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301335025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

59.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3881-06-9
Record name Acetone-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301335025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetone-2-13C
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is acetone-2-¹³C a useful compound in spectroscopic studies?

A: Acetone-2-¹³C is valuable for spectroscopic research because the introduction of the ¹³C isotope at the carbonyl position causes a significant shift in the vibrational frequencies of the molecule. This shift allows researchers to study intermolecular interactions and dynamics more effectively. For example, heterodyned 2D infrared spectroscopy studies utilized acetone-2-¹³C to investigate the local structure and dynamics of liquid acetone by observing the coupling between labeled and unlabeled molecules. []

Q2: How does the isotopic substitution in acetone-2-¹³C impact its rotational spectrum, and why is this important for astrophysics?

A: The presence of ¹³C in acetone-2-¹³C significantly affects its rotational spectrum due to the change in mass, leading to different rotational constants compared to the ¹²C isotopologue. Precisely predicting these spectral shifts is crucial for identifying molecules in the interstellar medium. Researchers have developed enhanced models to accurately predict the rotational spectra of acetone-12C, acetone-1-¹³C, and acetone-2-¹³C, which aids in interpreting complex interstellar spectra and understanding the formation of complex molecules in space. []

Q3: Can you elaborate on the use of acetone-2-¹³C in studying Lewis acid sites in solid catalysts?

A: While acetone-2-¹³C itself wasn't directly used as a probe molecule in this specific research, the study focused on characterizing Lewis acid sites in solid catalysts using solid-state NMR spectroscopy. Other probe molecules like trimethylphosphine oxide and ammonia were employed, and the researchers suggested that future studies could explore the use of ¹³C-labeled acetone to further elucidate the strength and nature of Lewis acid sites on these catalysts. []

Q4: How has acetone-2-¹³C contributed to the understanding of solid phosphoric acid (SPA) catalysts?

A: Researchers used acetone-2-¹³C as a probe molecule in conjunction with ¹³C MAS NMR to investigate the acidity and active sites of SPA catalysts. [] The study revealed that SPA's acidity stems from a liquid-like phosphoric acid layer on silicon phosphate phases. The ¹³C NMR data confirmed that acetone-2-¹³C interacted with the acidic phosphoric acid and pyrophosphoric acid species present in the catalyst but not with the silicon phosphate support. This demonstrated the utility of acetone-2-¹³C in characterizing the nature and location of active sites in complex solid catalysts.

Q5: How was acetone-2-¹³C used in the synthesis of ¹³C-labeled Warfarin?

A: Acetone-2-¹³C served as the starting material for synthesizing Warfarin labeled with ¹³C at the hemiketal carbon. [] This labeled Warfarin is a valuable tool for investigating the configuration and behavior of Warfarin in biological systems. The synthesis involved a series of reactions starting with the condensation of acetone-2-¹³C with benzaldehyde, ultimately leading to the formation of ¹³C-labeled Warfarin with high isotopic purity. This highlights the versatility of acetone-2-¹³C as a building block for synthesizing more complex ¹³C-labeled molecules.

Q6: Were there any studies on the synthesis of ¹³C-labelled retinals using acetone-2-¹³C?

A: Yes, researchers successfully synthesized retinals labeled with ¹³C at specific positions within the cyclohexene ring using acetone-2-¹³C and other ¹³C-labeled precursors. [] These labeled retinals are important for studying the visual cycle and understanding the role of retinal in vision. The synthesis involved multi-step reactions with carefully chosen starting materials to achieve the desired ¹³C incorporation. This research highlights the importance of acetone-2-¹³C and other labeled precursors in preparing complex biomolecules for advanced spectroscopic and mechanistic investigations.

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